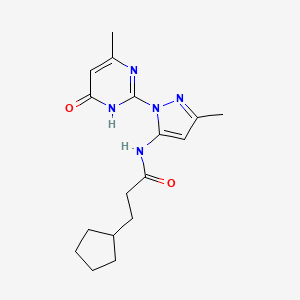

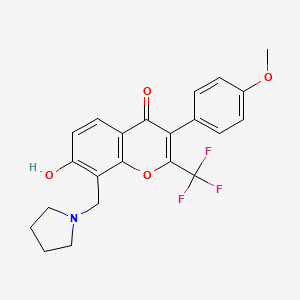

![molecular formula C20H20O4 B2507285 Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 314745-45-4](/img/structure/B2507285.png)

Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate, is a benzofuran derivative. Benzofuran compounds are a class of organic compounds that consist of a fused ring structure involving a benzene ring and a furan ring. These compounds are known for their diverse biological activities and have been studied for their potential use in various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the formation of the furan ring followed by functionalization at various positions on the ring system. For instance, the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran as a β-amyloid aggregation inhibitor involved a one-pot synthesis starting from 4-chlorophenol and subsequent desulfurization and acylation steps . Similarly, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were prepared using a starting material of 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, indicating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. For example, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was elucidated using these methods, and theoretical calculations were performed to compare with experimental data . These studies provide insights into the conformational flexibility and electronic properties of the molecules.

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions, which allow for further functionalization and the creation of complex molecules. For instance, the reaction of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate involved a "one-pot" nitro-reductive cyclization . Additionally, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates reacted with secondary amines to yield different products depending on the reactants used .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by the substituents attached to the core structure. For example, the UV-Vis spectrum of ethyl 5-phenylazo-benzofuran-2-carboxylate showed characteristic absorption bands, and cis/trans isomerization was observed upon light irradiation . The thermodynamic properties, molecular electrostatic potential, and frontier molecular orbitals of these compounds can be studied using computational methods to predict their reactivity and stability .

科学的研究の応用

Renewable PET Production

Silica molecular sieves with zeolite beta topology containing framework Lewis acid centers, such as Zr-β and Sn-β, are pivotal in catalyzing Diels–Alder and dehydrative aromatization reactions between ethylene and various renewable furans. These reactions are crucial for producing biobased terephthalic acid precursors, instrumental in renewable PET production. The study by Pacheco et al. (2015) identifies main side products in the synthesis of methyl 4-(methoxymethyl)benzene carboxylate by reacting ethylene with methyl 5-(methoxymethyl)-furan-2-carboxylate, proposing an overall reaction pathway. This research underscores the potential of ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate derivatives in sustainable materials synthesis, particularly for replacing conventional PET with renewable sources (Pacheco, Labinger, Sessions, & Davis, 2015).

Novel Benzofuran Derivatives Synthesis

The development of new benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, showcases the versatility of this compound in synthesizing compounds with potential biological activities. Mubarak et al. (2007) describe the synthesis of these derivatives via the reaction of ethyl 3-(bromomethyl)-6-methoxy-l-benzofuran-2-carboxylate with amines or amino acid ethyl esters, further expanding the application scope of benzofuran compounds in medicinal chemistry. This approach not only enriches the chemical diversity of benzofuran derivatives but also opens avenues for their evaluation as therapeutic agents (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).

Antimicrobial and Antioxidant Studies

K. Raghavendra et al. (2016) demonstrate the application of this compound derivatives in synthesizing compounds with significant antimicrobial and antioxidant activities. Through simple procedures, new compounds such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates were synthesized and screened for their biological activities. Notably, certain compounds exhibited excellent antibacterial and antifungal properties, alongside remarkable antioxidant potential, emphasizing the critical role of benzofuran derivatives in developing new pharmacological agents (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

特性

IUPAC Name |

ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-4-22-20(21)19-14(3)24-18-10-9-16(11-17(18)19)23-12-15-7-5-13(2)6-8-15/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMQUUOGSBQJIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(propan-2-yl)amino]acetate](/img/structure/B2507202.png)

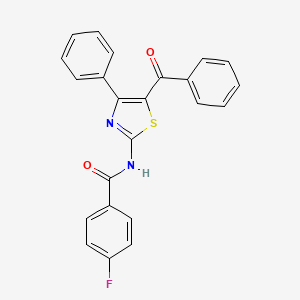

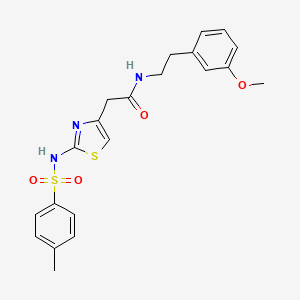

![1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2507204.png)

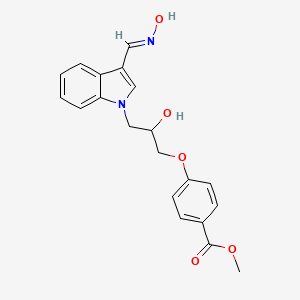

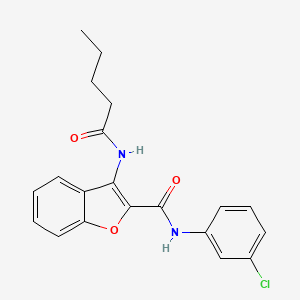

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507209.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)

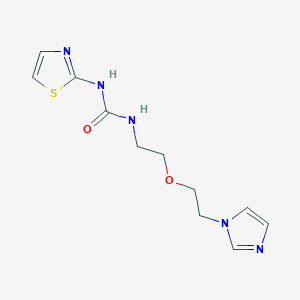

![Ethyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2507218.png)

![5-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2507220.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2507224.png)